Tert-butyl 4-(5-(methoxy(methyl)carbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate
CAS No.: 1703794-70-0
Cat. No.: VC2749985
Molecular Formula: C16H25N5O4
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1703794-70-0 |
|---|---|
| Molecular Formula | C16H25N5O4 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | tert-butyl 4-[5-[methoxy(methyl)carbamoyl]pyrimidin-2-yl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C16H25N5O4/c1-16(2,3)25-15(23)21-8-6-20(7-9-21)14-17-10-12(11-18-14)13(22)19(4)24-5/h10-11H,6-9H2,1-5H3 |
| Standard InChI Key | OWIPJUOXCLFYLH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(=O)N(C)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(=O)N(C)OC |
Introduction
Chemical Identity and Basic Properties
Fundamental Characteristics
Tert-butyl 4-(5-(methoxy(methyl)carbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate is identified by its unique chemical structure and registry information. The compound is characterized by the following parameters:
| Parameter | Value |
|---|---|
| CAS Number | 1703794-70-0 |
| Molecular Formula | C16H25N5O4 |
| Molecular Weight | 351.4 g/mol |
| Chemical Class | Piperazine derivative |
| Regulatory Status | Research use only |
The compound is classified as part of the broader class of piperazine derivatives, which are known for their diverse biological activities and numerous applications in pharmaceutical chemistry. The presence of multiple functional groups within this molecule contributes to its potential versatility in various chemical and biological systems.
Structural Components and Features
Tert-butyl 4-(5-(methoxy(methyl)carbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate contains several key structural elements that define its chemical identity and potential reactivity:
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Pyrimidine Core: The molecule features a pyrimidine heterocycle at its center, a six-membered aromatic ring containing two nitrogen atoms. This structural motif is prevalent in nucleoside analogs and various bioactive compounds, suggesting potential applications in antiviral or anticancer therapies.
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Piperazine Ring: The molecule incorporates a piperazine ring, a six-membered heterocycle containing two nitrogen atoms in positions 1 and 4. This structural feature appears in numerous pharmaceuticals and may contribute to favorable pharmacokinetic properties and receptor interactions.
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Tert-butyloxycarbonyl (Boc) Group: The presence of this protective group on one of the piperazine nitrogen atoms indicates its potential role in synthetic chemistry, where it commonly serves to protect amine functionalities during multi-step reactions.
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Methoxy(methyl)carbamoyl Group: This functional group at position 5 of the pyrimidine ring introduces a tertiary amide functionality that may participate in hydrogen bonding interactions with potential biological targets.
Synthesis and Preparation
Purification and Characterization
Ensuring the purity and structural confirmation of Tert-butyl 4-(5-(methoxy(methyl)carbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate would typically involve multiple analytical and purification techniques:
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Chromatographic methods, including column chromatography and preparative HPLC
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Spectroscopic analysis, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass spectrometry for molecular weight verification
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Infrared spectroscopy for functional group identification
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Biological and Pharmaceutical Applications
Structure-Activity Relationships
Research on related compounds provides insights into potential structure-activity relationships relevant to Tert-butyl 4-(5-(methoxy(methyl)carbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate:
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Piperazine Substitution Patterns: The nature of substituents on piperazine rings significantly influences biological activity profiles. For example, research on similar compounds demonstrated that substitution with pyrimidin-2-yl-piperazine and N-benzylpiperazine yielded different activity profiles compared to N-methylpiperazine analogs .
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Carbonyl Functionality: The presence of carbamoyl groups in similar molecules has shown importance for biological activity. For instance, replacement of a carboxyl group with a primary carboxamide group in related compounds maintained activity levels, suggesting the methoxy(methyl)carbamoyl group in our target compound could be significant for potential biological interactions .
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Acidic Group Contributions: Research on related compounds indicated that acidic functional groups at specific positions contributed to binding interactions with biological targets. This suggests potential interaction pathways for our compound of interest .
Comparative Analysis with Related Compounds
The table below compares Tert-butyl 4-(5-(methoxy(methyl)carbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate with structurally related compounds that have demonstrated biological activity:
| Feature | Tert-butyl 4-(5-(methoxy(methyl)carbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate | Related Pyrimidinylpiperazine Compounds | Carbamoyl-Containing Analogs |
|---|---|---|---|
| Core Structure | Pyrimidine + Piperazine | Pyrimidine + Piperazine | Variable heterocycles |
| Key Functional Groups | Methoxy(methyl)carbamoyl, Boc-protected amine | Various terminal groups on piperazine | Carbamoyl and carboxamide variations |
| Molecular Weight Range | 351.4 g/mol | 300-400 g/mol | 250-400 g/mol |
| Potential Applications | Research tool, synthetic intermediate | CNS applications, anticancer research | Enzyme inhibitors, receptor modulators |
In related research, compounds containing CONHMe groups demonstrated EC50 values of 87 ± 28 nM in relevant biological assays, while CONH2-containing analogs showed EC50 values of 1585 ± 35 nM, highlighting the significance of subtle structural variations .
Research Applications and Development Status
Future Research Directions
Based on its structural features and the research trends evident in related compounds, several potential future directions for Tert-butyl 4-(5-(methoxy(methyl)carbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate research include:
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Deprotection and Functionalization: Removal of the Boc protecting group under controlled conditions to reveal the secondary amine, followed by introduction of various functional groups to create a library of potentially bioactive derivatives.
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Integration into Chimeric Molecules: Potential incorporation into bifunctional molecules similar to lysosomal targeting chimeras (LYMTACs) described in recent literature, which utilize specific molecular structures to target proteins for degradation .
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Structure-Activity Relationship Studies: Systematic modification of the methoxy(methyl)carbamoyl group and other structural elements to optimize interaction with specific biological targets, similar to the optimization efforts described for related compounds .
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Exploration in Enzyme Inhibition: Investigation of potential interactions with enzyme active sites, particularly those that recognize adenosine-binding pocket structures, as observed in related research .
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